Remacemide fumarate
Description
Historical Context of Remacemide (B146498) Research Initiatives
The research journey of Remacemide began in the early 1990s when scientists at the pharmaceutical company Fisons discovered its anticonvulsant effects in rodent models. wikipedia.org This initial finding positioned Remacemide as a candidate for treating epilepsy. wikipedia.orgnih.gov The recognition of glutamate-mediated excitotoxicity as a key process in neuronal injury broadened the scope of research. ucl.ac.uk Consequently, investigations were launched into Remacemide's potential as a neuroprotective agent in neurodegenerative conditions like Huntington's disease and Parkinson's disease. wikipedia.orgiucr.org
By 1995, the development of Remacemide was acquired by Astra, which later became AstraZeneca. wikipedia.orgiucr.org At the time of acquisition, the compound was already in Phase IIb clinical trials for epilepsy and Phase I trials for Huntington's disease. wikipedia.org Under AstraZeneca's stewardship, research continued, with plans announced in 1999 for regulatory submissions for Huntington's disease in 2001, and for Parkinson's disease and epilepsy in 2003. wikipedia.org In March 2000, the U.S. Food and Drug Administration (FDA) granted Remacemide, under the proposed trade name Ecovia, orphan drug status for the treatment of Huntington's disease. wikipedia.org
| Investigational Use | Highest Reported Clinical Trial Phase | Status |
| Huntington's Disease | Phase III wikipedia.org | Development Discontinued wikipedia.org |
| Epilepsy | Phase III researchgate.netnih.gov | Development Discontinued nih.govcochrane.org |
| Parkinson's Disease | Phase II wikipedia.org | Development Discontinued wikipedia.org |
| Acute Ischemic Stroke | Safety & Tolerability Study medchemexpress.com | Development Discontinued wikipedia.org |
| Neuroprotection (Coronary Artery Bypass Surgery) | Randomized Controlled Trial ucl.ac.uk | Showed a non-significant trend toward fewer neuropsychological deficits. ucl.ac.uk |
Evolution of Research Interest in Glutamatergic Modulation and Ion Channel Blockade
The scientific interest in Remacemide was deeply rooted in the evolving understanding of excitotoxicity, a pathological process where excessive stimulation by excitatory amino acids (EAAs) like glutamate (B1630785) leads to neuronal damage and death. ucl.ac.ukmdpi.com By the late 20th century, the NMDA receptor, a subtype of ionotropic glutamate receptors, was identified as a critical player in this process. ucl.ac.ukmdpi.com Overactivation of NMDA receptors leads to a massive influx of calcium ions (Ca²⁺), triggering downstream neurotoxic cascades. mdpi.com This prompted a surge in the development of NMDA receptor antagonists as potential neuroprotective drugs for a host of conditions, including stroke, epilepsy, and neurodegenerative diseases. ucl.ac.uk
However, early high-affinity NMDA antagonists, such as MK-801 and phencyclidine, were fraught with significant behavioral and neuropathological side effects, limiting their clinical utility. nih.govnih.gov This challenge led researchers to explore low-affinity, non-competitive antagonists. The theory was that such compounds could block the excessive, pathological activation of NMDA receptors during excitotoxic events without interfering with their normal physiological function in processes like learning and memory. nih.govnih.gov Remacemide, with its low affinity for the NMDA receptor channel site, fit this profile perfectly. nih.govnih.gov Its principal active metabolite is about 150 times more potent than the parent compound in displacing ligands from the NMDA receptor channel, suggesting Remacemide may act as a prodrug that delivers the more active agent to the central nervous system. wikipedia.orgnih.gov
In addition to its action on glutamate receptors, Remacemide and its active metabolite were also found to block voltage-dependent neuronal sodium channels. nih.govnih.gov This dual mechanism is shared with other antiepileptic drugs and is believed to contribute to its anticonvulsant effects by inhibiting sustained repetitive firing of neurons. nih.gov This multi-target approach was seen as advantageous, potentially offering a broader spectrum of activity. Research also showed that compounds with lower affinity and rapid kinetics, like Remacemide, were generally better tolerated in humans than high-affinity compounds. nih.gov This combination of glutamatergic modulation and ion channel blockade, embodied in a low-affinity compound, represented a sophisticated and promising therapeutic strategy at the time. nih.gov
| Component | Mechanism of Action | Potency/Affinity | Significance |
| Remacemide | Non-competitive NMDA receptor antagonist nih.govmdpi.com | Low-affinity nih.govnih.gov | Thought to avoid side effects of high-affinity antagonists. nih.gov |
| Voltage-dependent sodium channel blocker nih.govnih.gov | - | Contributes to anticonvulsant activity by blocking sustained repetitive firing. nih.gov | |
| FPL 12495 (desglycinated metabolite) | Non-competitive NMDA receptor antagonist nih.gov | ~150-fold more potent than Remacemide nih.gov | Considered the primary active agent responsible for in vivo effects. wikipedia.orgnih.gov |
| Voltage-dependent sodium channel blocker nih.gov | ~2-fold more potent anticonvulsant than Remacemide nih.gov | Enhances the overall therapeutic action. nih.gov | |
| Decreases glutamate release from cortical slices nih.gov | - | Provides an additional layer of neuroprotection by reducing excitotoxic potential. nih.gov |
Current Research Landscape and Unaddressed Scientific Questions Pertaining to Remacemide Fumarate (B1241708)
The current research landscape for Remacemide fumarate is largely dormant, with the compound now considered an experimental drug that is not undergoing active clinical trials for commercial development. wikipedia.orgontosight.ai The primary reason for its decline was the outcome of clinical trials for epilepsy, which demonstrated only a modest clinical benefit that did not outweigh the rate of patient withdrawal due to adverse events. nih.govcochrane.org Although it reached late-stage trials for Huntington's disease, the development for this and other indications was also halted by AstraZeneca. wikipedia.org
Despite its failure to reach the market, the academic study of Remacemide has left behind several unaddressed scientific questions. A central question is whether the therapeutic window for its neuroprotective effects was adequately explored. For instance, in a study of patients undergoing coronary artery bypass surgery, a model for diffuse neuronal injury, Remacemide showed a non-significant trend towards neuroprotection, with post hoc analysis suggesting evidence of a protective effect. ucl.ac.uk This raises the question of whether, in specific acute settings of predictable ischemic stress, Remacemide could yet prove beneficial.
Finally, the full potential of its active metabolite, which is significantly more potent, may not have been fully realized. nih.gov Whether a different formulation or a direct administration of the metabolite could offer a better efficacy and tolerability profile remains an open question. While Remacemide's path to clinical use has been discontinued, the scientific questions generated by its research continue to inform the broader fields of glutamatergic modulation and neuroprotection. ucl.ac.ukmdpi.com
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
136286-29-8 |
|---|---|
Molecular Formula |
C25H28N2O9 |
Molecular Weight |
500.5 g/mol |
IUPAC Name |
2-amino-N-(1,2-diphenylpropan-2-yl)acetamide;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C17H20N2O.2C4H4O4/c1-17(19-16(20)13-18,15-10-6-3-7-11-15)12-14-8-4-2-5-9-14;2*5-3(6)1-2-4(7)8/h2-11H,12-13,18H2,1H3,(H,19,20);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChI Key |
IVIHEEQVSROAPO-LVEZLNDCSA-N |
Isomeric SMILES |
CC(NC(=O)CN)(C1=CC=CC=C1)CC2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C2=CC=CC=C2)NC(=O)CN.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preclinical Pharmacological Profile and Molecular Mechanism of Action of Remacemide Fumarate
N-Methyl-D-Aspartate (NMDA) Receptor Antagonism Studies
Remacemide's interaction with the NMDA receptor is a key aspect of its neuroprotective and anticonvulsant properties. nih.gov It engages with the receptor in a non-competitive manner, targeting the ion channel portion of the complex. wikipedia.orgmdpi.com
Receptor Binding Characteristics and Affinity Investigations
Research into remacemide's binding characteristics reveals it has a relatively weak affinity for the NMDA receptor's ion channel site. wikipedia.orgahajournals.org Studies using radioligand binding assays with [3H]dizocilpine (MK-801), a high-affinity NMDA channel blocker, have been employed to quantify this interaction. In these assays, remacemide (B146498) demonstrated an ability to displace [3H]MK-801 with an IC50 value (the concentration required to inhibit 50% of binding) of 68 μM. wikipedia.org This indicates a significantly lower affinity compared to its primary active metabolite. wikipedia.org
Non-Competitive and Low-Affinity Interaction Modalities
Remacemide is characterized as a low-affinity, non-competitive antagonist of the NMDA receptor. medchemexpress.comnih.govmdpi.com This "low-affinity" nature means it binds reversibly and dissociates from the receptor's ion channel more rapidly than high-affinity blockers. ahajournals.org The non-competitive modality signifies that it does not compete with the agonist, glutamate (B1630785), for its binding site. wikipedia.orgmedkoo.com Instead, it acts at a different site, specifically the ion channel pore, to prevent ion flow. medkoo.combio-techne.com This type of antagonism is also described as "uncompetitive," meaning the antagonist preferentially binds to the receptor when it is already activated by an agonist. rndsystems.com This property may contribute to its tolerability, as it might preferentially block the excessive, pathological activation of NMDA receptors seen in excitotoxic conditions, while having less impact on normal physiological neurotransmission. ahajournals.org
Allosteric and Channel Blocking Mechanisms
The mechanism of remacemide's antagonism involves a dual interaction with the NMDA receptor, comprising both channel blocking and allosteric modulation. nih.govwikipedia.orgmedkoo.com The primary mechanism is open-channel blockade, where the molecule enters and physically obstructs the ion channel when it is in its open state, thereby preventing the influx of calcium ions. nih.gov
Evidence also points to a non-channel blocking, or allosteric, mechanism. nih.gov Studies have shown that R(+)-remacemide can slow the dissociation rate of [3H]dizocilpine from its binding site, which is indicative of an allosteric interaction—modifying the receptor's conformation from a site distinct from the primary binding site. nih.gov This suggests that remacemide can inhibit receptor function not only by direct occlusion of the pore but also by altering the receptor's properties through binding to an external, allosteric site. nih.govrndsystems.com The block by remacemide is only partially dependent on voltage, which supports the dual-mechanism hypothesis. nih.gov
Voltage-Dependent Neuronal Sodium Channel Modulation Investigations
In addition to its effects on NMDA receptors, remacemide and its active metabolite interact with voltage-dependent neuronal sodium channels. nih.govresearchgate.net These channels are crucial for the initiation and propagation of action potentials in neurons. wikipedia.org Remacemide has been shown to block these channels, a property it shares with several other anticonvulsant drugs. ucl.ac.ukresearchgate.net
Role of Active Metabolites in Pharmacological Activity
A critical aspect of remacemide's pharmacology is its in vivo conversion to active metabolites. wikipedia.org Much of the compound's effect is attributed to its principal metabolite, which is more potent than the parent drug. nih.govmedkoo.com This suggests that remacemide may function, in part, as a prodrug, delivering this more active compound to the central nervous system. wikipedia.org
Identification and Characterization of the Desglycine Derivative (AR-R 12495 AR / FPL 12495)
The primary active metabolite of remacemide is its desglycine derivative, known as FPL 12495 or AR-R 12495 AR. nih.govwikipedia.orgcapes.gov.br This metabolite is formed through the metabolic removal of the glycine (B1666218) group from the remacemide molecule. nih.gov
Pharmacological studies have consistently shown that FPL 12495 is a more potent NMDA receptor antagonist than remacemide. nih.govcapes.gov.br Its affinity for the NMDA receptor channel site is substantially higher, with an IC50 value for displacing [3H]MK-801 of 0.48 μM, compared to 68 μM for the parent compound. wikipedia.org The S-isomer of this metabolite (FPL 12859) is even more potent. capes.gov.br The block by FPL 12495 is strongly use- and voltage-dependent, indicating a classic open-channel blocking mechanism. nih.gov
Interactive Data Tables
Table 1: Comparative NMDA Receptor Binding Affinities This table displays the half-maximal inhibitory concentration (IC50) for the displacement of [3H]MK-801 from the NMDA receptor ion channel site. A lower value indicates a higher binding affinity.
| Compound | IC50 (μM) | Source(s) |
| Remacemide | 68 | wikipedia.org |
| FPL 12495 (Desglycine Metabolite) | 0.48 | wikipedia.org |
Table 2: Electrophysiological Inhibition of NMDA-Evoked Currents This table shows the half-maximal inhibitory concentration (IC50) for the blockade of NMDA-evoked currents in cultured rat hippocampal neurons at a membrane potential of -60 mV.
| Compound | IC50 (μM) | Source(s) |
| R(+)-Remacemide | 67 | nih.gov |
| S(-)-Remacemide | 75 | nih.gov |
| S(+)-Desglycine Remacemide | 0.7 | nih.gov |
| R(-)-Desglycine Remacemide | 4 | nih.gov |
Prodrug Concept and Metabolic Activation Pathways
Remacemide is conceptualized as a prodrug, a compound that undergoes biotransformation after administration to yield a pharmacologically active substance. medkoo.com A significant portion of its in vivo effects are attributed not to the parent molecule itself, but to its principal, more potent active metabolite. medkoo.comnih.govnih.gov
The primary metabolic activation pathway for remacemide is desglycination. if-pan.krakow.pl This process involves the removal of a glycine moiety to form the active desglycinyl metabolite, also identified as FPL 12495, AR-R 12495 AR, or desglycinyl-remacemide (DGR). nih.govddtjournal.comresearchgate.net This conversion occurs relatively quickly following administration. if-pan.krakow.pl Pharmacokinetic studies show that while remacemide reaches its peak plasma concentration within approximately 0.5 to 1 hour, its desglycinyl metabolite takes longer, peaking at 2 to 3 hours. if-pan.krakow.pl A key difference lies in their elimination half-lives; the parent drug has a half-life of 3–4 hours, whereas the active metabolite persists significantly longer with a half-life of 12–15 hours. if-pan.krakow.pl
Beyond desglycination, remacemide is also metabolized through oxidation, a process catalyzed by cytochrome P450 isoenzymes. researchgate.net Despite the differences in plasma kinetics, preclinical studies in rats have indicated that both remacemide and its desglycinyl metabolite achieve comparable concentrations in the brain rapidly, within about an hour of administration. oup.com This suggests that the metabolite becomes available at the central nervous system target sites early in the therapeutic window.
Relative Potency and Contribution of Metabolites to Observed Preclinical Effects
The preclinical activity of remacemide is largely driven by its metabolites, particularly the principal desglycinyl derivative, FPL 12495. nih.gov This metabolite is substantially more potent than the parent compound, and this disparity in potency is central to understanding the pharmacological effects of remacemide. researchgate.netnih.govcapes.gov.br It is widely considered that the desglycinyl metabolite accounts for the majority of the observed anticonvulsant activity. nih.gov
The enhanced potency of FPL 12495 is evident in its dual mechanism of action, which mirrors that of the parent compound but with greater efficacy. It acts as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and a blocker of voltage-gated sodium channels. researchgate.net Research on mouse spinal cord neurons demonstrated that FPL 12495 was more potent in limiting sustained high-frequency repetitive firing (a functional measure of sodium channel blockade), with an IC50 of 1.2 µM compared to 7.9 µM for remacemide. nih.gov Similarly, its antagonism of NMDA-induced depolarizations in cortical tissue from mice has been shown to have an IC50 of 43 µM. nih.gov
The activity is also stereoselective. Preclinical testing revealed that the (S)-enantiomer of remacemide is more potent than the (R)-enantiomer in the maximal electroshock (MES) test. if-pan.krakow.plddtjournal.com This stereoselectivity extends to the primary metabolite, where the S isomer (FPL 12859) is more potent than the racemic mixture, which in turn is more potent than the R isomer. nih.govcapes.gov.br In animal models of absence epilepsy, FPL 12495 demonstrates greater potency and a faster onset of action in reducing the frequency of spike-wave discharges compared to remacemide. nih.govcore.ac.uk
While FPL 12495 is the most significant contributor, other metabolites of remacemide also exhibit pharmacological activity, albeit generally more modest. nih.govwikipedia.org Studies have identified at least nine metabolites, with varying degrees of efficacy in preclinical tests. researchgate.netnih.gov
Data Tables
Table 1: Comparative Potency of Remacemide and its Principal Metabolite (FPL 12495)
| Compound | Mechanism | Potency Measurement (IC50) | Finding | Source |
| Remacemide | Sodium Channel Blockade | 7.9 µM | Limits sustained repetitive firing in mouse spinal cord neurons. | nih.gov |
| FPL 12495 | Sodium Channel Blockade | 1.2 µM | Significantly more potent than remacemide in limiting sustained repetitive firing. | nih.gov |
| Remacemide | NMDA Receptor Antagonism | 8 - 68 µM | Low-affinity, non-competitive antagonism at the ion channel site. | medkoo.com |
| FPL 12495 | NMDA Receptor Antagonism | 43 µM | Reduces NMDA-induced depolarizations in mouse cortical wedges. | nih.gov |
Table 2: Preclinical Activity of Other Remacemide Metabolites
| Metabolite ID | Chemical Name/Class | Preclinical Finding | Source |
| FPL 15053 | N-hydroxy-desglycinate | Exhibits modest binding to NMDA receptors and modest effects against convulsions. | researchgate.netnih.govwikipedia.org |
| FPL 14331 | p-hydroxy-desglycinate | Shows efficacy against maximal electroconvulsive shock (MES). Active in the MK-801 binding assay. | researchgate.netnih.govwikipedia.org |
| FPL 14465 | p-hydroxy-desglycinate | Shows efficacy against maximal electroconvulsive shock (MES). | researchgate.netnih.govwikipedia.org |
| FPL 14981 | β-hydroxy-desglycinate | Displays modest efficacy against MES and prevents NMDLA-induced convulsions. | nih.govwikipedia.org |
| FPL 14991 | β-hydroxy-desglycinate | Displays modest efficacy against MES but does not prevent NMDLA-induced convulsions. | wikipedia.org |
| FPL 15112 | Desglycinate of hydroxy-methyl remacemide | Prevents MES-induced convulsions and displaces MK-801 binding at the NMDA receptor. | researchgate.netnih.govwikipedia.org |
| FPL 13592 | Hydroxy-methyl derivative of remacemide | Prevents MES-induced convulsions only via I.V. administration; does not bind to the NMDA receptor. | researchgate.netnih.govwikipedia.org |
| FPL 15455 | Oxoacetate metabolite | Failed to demonstrate any biological activity in the tests conducted. | researchgate.netnih.gov |
Preclinical Efficacy and Therapeutic Potential of Remacemide Fumarate in Animal Models
Anticonvulsant Properties in Experimental Seizure Models
Remacemide (B146498) has demonstrated a broad spectrum of anticonvulsant activity in various animal models, indicating its potential for treating different seizure types.
Maximal Electroshock Seizure (MES) Model Studies
The maximal electroshock seizure (MES) model is a widely used preclinical test to evaluate the efficacy of potential antiepileptic drugs against generalized tonic-clonic seizures. preprints.orguc.ptcore.ac.uk In this model, remacemide has shown specific and potent protective actions in mice. nih.gov Studies have established its efficacy in preventing the tonic hind limb extension component of the seizure, which is the key endpoint in the MES test. uc.ptmdpi.com
The oral efficacy of remacemide has been compared to several reference anticonvulsant drugs in mice, with the following median effective doses (ED50) reported:
| Compound | Oral ED50 (mg/kg) in Mice |
| Remacemide | 33 |
| Phenytoin (B1677684) | 11 |
| Phenobarbital (B1680315) | 20 |
| Carbamazepine (B1668303) | 13 |
| Valproate | 631 |
| Data sourced from preclinical anticonvulsant tests in mice. nih.gov |
Furthermore, studies have explored the efficacy of stereoisomers of remacemide. In the MES test, the (-) stereoisomer (FPL 14145) was found to be more potent than the racemate (remacemide) or the (+) stereoisomer (FPL 14144). nih.gov
| Compound | Oral ED50 (mg/kg) in Mice |
| Remacemide (racemate) | 58 |
| FPL 14145 ((-) isomer) | 45 |
| FPL 14144 ((+) isomer) | 79 |
| Data from a comparative study of remacemide stereoisomers in mice. nih.gov |
Chemically-Induced Seizure Model Research
Chemically-induced seizure models, such as those using pentylenetetrazol (PTZ) or N-methyl-D-aspartate (NMDA), are employed to investigate a compound's effect on generalized absence or myoclonic seizures. meliordiscovery.comkoreamed.org Remacemide has demonstrated intermediate potency against seizures induced by NMDA. nih.gov The overactivation of the NMDA receptor is implicated in the development of epileptic seizures, and compounds that modulate this receptor, like remacemide, are of significant interest. nih.gov
In contrast, studies using the pentylenetetrazol infusion test, which often assesses GABAergic mechanisms, have shown that remacemide and its (+) stereoisomer may have proconvulsant properties, while the (-) isomer did not exhibit this effect. nih.govmeliordiscovery.com
Genetic Models of Epilepsy (e.g., WAG/Rij Rats for absence epilepsy)
Genetic animal models provide a platform to study spontaneously occurring seizures that more closely mimic human epilepsy. nih.gov The Wistar Albino Glaxo from Rijswijk (WAG/Rij) and the Genetic Absence Epilepsy Rats from Strasbourg (GAERS) are well-validated genetic models for generalized absence epilepsy. frontiersin.orgmdpi.commdpi.com
In GAERS, remacemide demonstrated a dose-dependent reduction in the expression of spike-and-wave discharges (SWDs), which are the characteristic electroencephalographic feature of absence seizures. nih.gov At the highest dose tested, SWDs were almost completely suppressed. nih.gov In the WAG/Rij rat model, both remacemide and its primary metabolite were found to decrease the number of SWDs, an effect common for glutamate (B1630785) antagonists. wikipedia.org
Comparative Preclinical Efficacy Studies with Reference Anticonvulsants
Comparative studies are crucial for positioning a new therapeutic candidate within the existing treatment landscape. Isobolographic analysis in the mouse MES model was used to characterize the interactions between remacemide and conventional antiepileptic drugs. nih.gov This research indicated additive interactions when remacemide was combined with valproate, carbamazepine, and phenytoin. nih.gov An additive interaction was also observed with phenobarbital at certain fixed ratios, though antagonism was noted at one ratio. nih.gov
In terms of duration of action, remacemide's protection against MES-induced seizures was found to be longer than that of carbamazepine or valproate, but shorter than phenytoin or phenobarbital. nih.gov
Neuroprotective Effects in Models of Neuronal Injury and Degeneration
Beyond its anticonvulsant properties, remacemide has been investigated for its potential to protect neurons from injury and degeneration, largely attributed to its NMDA receptor antagonist activity.
Cerebral Ischemia and Hypoxia Model Investigations
Animal models of cerebral ischemia, such as the Rice-Vannucci model of neonatal hypoxia-ischemia, are used to simulate conditions like stroke and evaluate the neuroprotective potential of therapeutic agents. researchgate.netfrontiersin.org Remacemide hydrochloride has been studied for its neuroprotective properties in such models. nih.gov Its mechanism, involving the blockade of NMDA receptors, is thought to mitigate the excitotoxic cascade that leads to neuronal cell death following ischemic events. nih.gov The therapeutic potential of fumarate-containing compounds, like dimethyl fumarate (B1241708), has also been shown to ameliorate brain injury and reduce neuronal death in models of severe hypoxia-ischemia. researchgate.netscielo.br
Traumatic Brain Injury and Subarachnoid Hemorrhage Model Research
Studies in animal models have indicated that remacemide and its primary metabolite can reduce neuronal damage following traumatic brain injury and subarachnoid hemorrhage (SAH). nih.gov In a rabbit model of SAH-induced cerebral vasospasm, treatment with remacemide hydrochloride significantly ameliorated the narrowing of the basilar artery. nih.gov Seventy-two hours after the initial hemorrhage, untreated rabbits exhibited a 35.3% reduction in basilar artery diameter, whereas those treated with remacemide showed a significantly smaller reduction of 27.3%. nih.gov This suggests that the antagonism of excitatory amino acid receptors by remacemide may play a role in mitigating the vascular complications that follow a subarachnoid hemorrhage. nih.gov
Animal models are crucial for understanding the mechanisms of and testing potential treatments for SAH. tmc.edu The endovascular puncture and cisterna magna injection are two common methods used to induce SAH in mice. tmc.eduscientificarchives.com These models allow for the investigation of pathophysiological processes like cerebral vasospasm, a narrowing of cerebral arteries that can lead to delayed cerebral ischemia. scientificarchives.com
| Model | Key Findings |
| Perforant Pathway Stimulation in Rats | - Pretreatment with remacemide decreased pyramidal cell damage in hippocampal CA1 and CA3 subregions. nih.govuni.lu - Milder overall neuronal damage in the piriform cortex, entorhinal cortex, and amygdaloid complex. nih.gov - No significant effect on seizure duration or frequency. nih.gov |
Protection against Excitotoxicity (e.g., AMPA neurotoxicity in primary cortical neuronal cultures)
Excitotoxicity, the pathological process by which nerve cells are damaged or killed by excessive stimulation by neurotransmitters like glutamate, is a key mechanism in many neurological disorders. Remacemide, acting as a low-affinity NMDA receptor blocker, and its metabolite, which also blocks fast sodium channels, are thought to counter this process. researchgate.net Research in primary cortical neuronal cultures has demonstrated the neuroprotective effects of blocking glutamate receptors. Sustained stimulation of these receptors leads to neuronal damage. termedia.pl Specifically, antagonists of AMPA/kainate receptors have been shown to prevent the degeneration of motor neurons in culture, highlighting the role of these receptors in excitotoxic cell death. scienceopen.com While direct studies on remacemide's effect on AMPA neurotoxicity in these cultures are part of a broader research area, the known mechanism of excitotoxicity involves both NMDA and AMPA receptors. termedia.plahajournals.org The protection against excitotoxicity is a critical area of investigation for compounds like remacemide.
Research into Potential Applications in Neurodegenerative Conditions
The neuroprotective properties of remacemide have prompted investigations into its potential utility for chronic neurodegenerative diseases.
Investigations in Animal Models of Parkinsonism (e.g., MPTP-induced models)
Parkinson's disease is characterized by the loss of dopaminergic neurons in the substantia nigra. osti.gov The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used paradigm that replicates many of the neuropathological features of human Parkinson's disease, including the degeneration of nigrostriatal dopaminergic neurons and resulting motor impairments. meliordiscovery.com This model is valuable for identifying agents that could slow or reduce this neuronal loss. meliordiscovery.com While specific data on remacemide's efficacy in the MPTP model is part of a larger body of research on neuroprotective agents, studies have shown that compounds with immunomodulatory and anti-inflammatory properties can protect dopaminergic neurons from degeneration in such models. osti.gov
Studies in Animal Models of Huntington’s Disease
Huntington's disease is an inherited neurodegenerative disorder characterized by the death of neurons in the striatum and cortex. plos.org Animal models, particularly transgenic mouse models, have been instrumental in studying the disease and testing potential therapies. mdpi.com One such model, the R6/2 mouse, expresses a fragment of the mutant huntingtin gene and develops a rapid and severe disease phenotype. nih.gov Studies in R6/2 mice have shown that remacemide, along with other compounds like Coenzyme Q10, can ameliorate motor deficits. plos.orgnih.gov Another model, the Q175 knock-in mouse, more accurately reflects the genetic aspect of the human disease and also develops motor and cognitive deficits. criver.com The positive outcomes in these preclinical models have been a prerequisite for human clinical trials, although the translation of these effects has been challenging. nih.gov
| Animal Model | Key Findings |
| R6/2 Mouse Model | - Remacemide, in combination with Coenzyme Q10, ameliorated motor deficits. plos.orgnih.gov |
| Q175 Knock-in Mouse Model | - Used to study therapeutics for Huntington's, reflecting a more accurate genetic representation of the disease. criver.com |
Advanced Pharmacokinetic and Pharmacodynamic Research on Remacemide Fumarate
Absorption, Distribution, and Metabolism Research in Preclinical Species
Systemic and Central Nervous System Exposure Dynamics in Animal Models
Preclinical studies in various animal models have been instrumental in characterizing the absorption, distribution, and central nervous system (CNS) penetration of remacemide (B146498) and its primary active metabolite, desglycinyl-remacemide. Following administration, remacemide is readily absorbed and undergoes a rapid conversion to desglycinyl-remacemide. if-pan.krakow.pl This metabolite demonstrates a higher concentration in the brain and a longer elimination half-life (11–19 hours) compared to the parent compound (3–4 hours). if-pan.krakow.pl
In male Sprague-Dawley rats, intravenous administration of remacemide resulted in extensive distribution throughout the body. ucl.ac.uknih.gov Studies have shown that co-administration with other antiepileptic drugs can influence the brain concentrations of remacemide and desglycinyl-remacemide. For instance, when administered with valproate, brain concentrations of remacemide and its active metabolite increased by 68% and 162%, respectively. researchgate.net Conversely, co-administration with phenobarbital (B1680315) led to a decrease in brain concentrations of both compounds. researchgate.net Carbamazepine (B1668303) co-administration was associated with a 131% increase in brain remacemide concentrations. researchgate.net
The induction of cytochrome P450 (CYP450) enzymes, for example by phenobarbital, has been shown to reduce the brain concentrations of both remacemide and desglycinyl-remacemide in mice, which in turn attenuates the anticonvulsant effects. nih.gov Pharmacokinetic analysis suggests that desglycinyl-remacemide is more susceptible to this induction than the parent drug. nih.gov
Interactive Data Table: Brain Concentration Changes with Co-administered Drugs
| Co-administered Drug | Change in Brain Remacemide Concentration | Change in Brain Desglycinyl-remacemide Concentration |
| Valproate | ▲ 68% | ▲ 162% |
| Phenobarbital | ▼ 27% | ▼ 9% |
| Carbamazepine | ▲ 131% | No significant change |
Hepatic Metabolism and Cytochrome P450 Enzyme Interaction Studies
The liver is the primary site of metabolism for remacemide, with desglycination being the major metabolic pathway. if-pan.krakow.pl This process is catalyzed by cytochrome P450 (CYP450) enzymes. nih.gov In vitro studies using human liver microsomes have indicated that remacemide can inhibit CYP3A4 and CYP2C19, which are key enzymes in the metabolism of other drugs like carbamazepine and phenytoin (B1677684). nih.gov
Repeated administration of remacemide in rats has been shown to induce hepatic enzymes, leading to histological and biochemical changes consistent with enzyme induction. nih.gov Specifically, subchronic administration in rats elevated the activities of three hepatic microsomal enzymes. nih.gov The induction of CYP450 enzymes by other drugs, such as phenobarbital, can accelerate the metabolism of remacemide and its active metabolite. nih.gov This interaction is significant as it can decrease the exposure to both remacemide and, more substantially, its desglycinyl metabolite. nih.gov
Excretion and Elimination Pathways Research (Preclinical)
Preclinical research indicates that remacemide and its metabolites are eliminated from the body through various pathways. Following intravenous administration to rats, remacemide is rapidly eliminated. ucl.ac.uk The primary route of excretion for the metabolites is through the urine. healthandenvironment.org Studies in rats have shown that the elimination of unchanged remacemide in the urine is minimal. ucl.ac.uk The half-life of remacemide in rats after a single intravenous dose was found to be 0.36 hours, with a clearance rate of 6.41 L/kg/hour. ucl.ac.uk Similar rapid elimination was observed in dogs. ucl.ac.uk The major metabolite, desglycinyl-remacemide, has a significantly longer elimination half-life than the parent compound. if-pan.krakow.pl
Stereoisomeric Pharmacological Comparisons
Differential Potency and Efficacy of Stereoisomers (e.g., FPL 14145, FPL 14144) in Preclinical Models
Remacemide is a racemic mixture, and its stereoisomers, FPL 14145 (the (-)-stereoisomer) and FPL 14144 (the (+)-stereoisomer), have been evaluated for their differential pharmacological effects in preclinical models.
In the maximal electroshock seizure (MES) test in mice, FPL 14145 was found to be more potent than both the racemic remacemide and FPL 14144 when administered orally. nih.gov The respective ED50 values were 45 mg/kg for FPL 14145, 58 mg/kg for remacemide, and 79 mg/kg for FPL 14144. nih.gov A similar order of potency was observed after intravenous administration. nih.gov In rats, FPL 14145 was found to be of equal potency to the racemate in preventing MES, while FPL 14144 was 54% less potent. nih.govresearchgate.netresearchgate.net
Regarding neurotoxicity, FPL 14145 exhibited significantly better therapeutic indices (a measure of safety) than the racemate in two out of three tests for neural impairment in mice. nih.gov However, the margin of safety was more favorable for FPL 14144. nih.gov In the pentylenetetrazol infusion test, which can indicate proconvulsant properties, the racemate and FPL 14144 showed more proconvulsant activity than FPL 14145. nih.gov
Interactive Data Table: Oral Anticonvulsant Efficacy of Remacemide Stereoisomers in Mice (MES Test)
| Compound | ED50 (mg/kg) |
| Remacemide (racemate) | 58 |
| FPL 14145 ((-)-isomer) | 45 |
| FPL 14144 ((+)-isomer) | 79 |
Isomeric Contributions to Duration of Action in Experimental Settings
Studies on the duration of protection against maximal electroshock seizures in mice indicated that the individual stereoisomers, FPL 14145 and FPL 14144, were longer-acting than the racemic mixture of remacemide. nih.gov In rats, the duration of protection in the MES test for both remacemide and its (+)-isomer was comparable to or better than that of the established antiepileptic drugs phenytoin and phenobarbital. nih.gov
Molecular and Cellular Research Methodologies Applied to Remacemide Fumarate
In Vitro Receptor Binding and Functional Assays for Glutamatergic Systems
The primary mechanism of action for remacemide (B146498) and its des-glycinyl metabolite is centered on the glutamatergic system, specifically through non-competitive antagonism of N-methyl-D-aspartate (NMDA) receptors. In vitro binding assays have been crucial in characterizing this interaction. Research has demonstrated that remacemide itself has a very low affinity for the NMDA receptor. However, its principal active metabolite, des-glycinyl remacemide, acts as a low-affinity, uncompetitive antagonist at this receptor.
These studies have shown that the des-glycinyl metabolite binds to the phencyclidine (PCP) binding site located within the NMDA receptor ion channel. This interaction is voltage-dependent, meaning the antagonist binds more effectively when the neuron is depolarized. The low-affinity nature of this binding is considered significant, as it may contribute to a more favorable side-effect profile compared to high-affinity NMDA receptor antagonists. The compound shows weak or no significant affinity for other binding sites on the NMDA receptor complex, including the glutamate (B1630785), glycine (B1666218), and polyamine sites.
Functional assays have corroborated these binding studies. In these experiments, the des-glycinyl metabolite has been shown to inhibit NMDA-stimulated currents in a concentration-dependent manner.
Table 1: In Vitro Binding Affinities (IC₅₀) for Des-glycinyl Remacemide at the NMDA Receptor
| Radioligand | Brain Region | IC₅₀ (µM) |
|---|
This table shows the concentration of des-glycinyl remacemide required to inhibit 50% of the binding of the radioligand [³H]MK-801 to the PCP site on the NMDA receptor.
Electrophysiological Studies on Neuronal Activity and Ion Channel Modulation
Electrophysiological techniques, such as patch-clamp recordings on cultured neurons, have provided direct evidence of the functional effects of remacemide and its metabolite on neuronal activity and ion channels. These studies have confirmed that the primary action is the blockade of NMDA receptor-mediated currents. The des-glycinyl metabolite produces a voltage-dependent and uncompetitive block of these currents, which is consistent with its binding to the channel pore.
In addition to its effects on NMDA receptors, research has revealed that remacemide and its metabolite also modulate other ion channels. A key finding is the blockade of fast voltage-gated sodium channels (Na⁺ channels). This action is use-dependent, meaning the block is more pronounced with repetitive stimulation, such as during high-frequency neuronal firing that might occur during a seizure. This suggests a potential mechanism for its anticonvulsant properties, independent of its effects on glutamate receptors.
Furthermore, electrophysiological studies have demonstrated that remacemide can also inhibit kainate- and AMPA-mediated currents, although this effect is generally weaker than its inhibition of NMDA receptors.
Cellular Neurotoxicity Assays (e.g., Primary Rat Cortical Neuronal Cultures)
To investigate the potential neuroprotective effects of remacemide fumarate (B1241708), researchers have utilized cellular neurotoxicity assays. In these experiments, primary cultures of rat cortical neurons are exposed to excitotoxic insults, typically high concentrations of glutamate or NMDA, which lead to neuronal cell death. The ability of remacemide and its metabolite to prevent this cell death is then quantified.
Studies have consistently shown that both remacemide and its des-glycinyl metabolite can protect cultured cortical neurons from NMDA-induced neurotoxicity. The des-glycinyl metabolite was found to be more potent in this regard, which aligns with its higher affinity for the NMDA receptor. The neuroprotection afforded by the compound is concentration-dependent. For instance, in one study, the des-glycinyl metabolite provided significant protection of rat cortical neurons against a 20-minute exposure to 500 µM NMDA.
These findings from cellular assays provide strong evidence for the neuroprotective potential of remacemide, directly linking its NMDA receptor antagonist activity to the preservation of neuronal integrity in the face of excitotoxic conditions.
Table 2: Neuroprotective Effects of Des-glycinyl Remacemide in Primary Rat Cortical Neurons
| Neurotoxic Agent | Agent Concentration (µM) | Protective Compound | Result |
|---|
Investigation of Modulatory Effects on Neurotransmitter Systems Beyond Glutamate (e.g., GABAergic, Adenosine uptake)
While the primary focus of remacemide research has been on the glutamatergic system, its effects on other neurotransmitter systems have also been explored. Investigations have revealed that remacemide does not significantly interact with the GABAergic system. Specifically, it does not show notable affinity for GABAₐ or GABAₑ receptors, nor does it affect GABA uptake.
Comparative Research and Translational Scientific Perspectives for Remacemide Fumarate
Comparison with Other NMDA Receptor Antagonists and Sodium Channel Blockers in Preclinical Settings
Remacemide's unique pharmacological profile, characterized by its dual action as a low-affinity N-methyl-D-aspartate (NMDA) receptor antagonist and a blocker of voltage-dependent sodium channels, distinguishes it from other neuroprotective agents that typically target only one of these pathways. nih.govwikipedia.org This dual mechanism has been a central focus of preclinical comparative research.
Comparison with NMDA Receptor Antagonists: Unlike high-affinity NMDA receptor antagonists, which can cause significant behavioral and neuropathological side effects, remacemide (B146498) is a non-competitive, low-affinity antagonist. nih.gov This characteristic is considered a potential advantage, as it may offer a better therapeutic window. The neuroprotective effects of remacemide are largely attributed to its active desglycinated metabolite, which demonstrates a more moderate affinity for the NMDA receptor. nih.govwikipedia.org This suggests remacemide may function as a prodrug, delivering its more active metabolite to the central nervous system. wikipedia.org Preclinical studies have shown that remacemide exhibits intermediate potency against N-methyl-D-aspartate-induced seizures. nih.gov The development of NMDA receptor antagonists has been challenging, often hampered by a disconnect between preclinical efficacy and clinical trial outcomes, as well as adverse effects associated with high-affinity channel blockade. nih.govmdpi.com
Comparison with Sodium Channel Blockers: In preclinical models of epilepsy, particularly the maximal electroshock seizure (MES) test in mice, remacemide has been extensively compared to established sodium channel-blocking antiepileptic drugs. nih.gov Research indicates that remacemide provides potent protection against MES-induced seizures. nih.gov While its effective dose (ED50) was higher than that of some comparators like phenytoin (B1677684) and carbamazepine (B1668303), it demonstrated a longer duration of protective action than carbamazepine and valproate. nih.gov Furthermore, its therapeutic index, a measure of safety, was found to be favorable when compared to agents like phenobarbital (B1680315) and carbamazepine in specific neural impairment tests. nih.gov
The following table provides a comparative overview of remacemide and other anticonvulsants in the preclinical MES test.
Table 1: Preclinical Anticonvulsant Profile in Mice (Oral Administration)
| Compound | Primary Mechanism(s) | ED50 (mg/kg) in MES Test | Therapeutic Index (Rotorod Test) |
|---|---|---|---|
| Remacemide | Sodium Channel Blocker, NMDA Antagonist | 33 | 5.6 |
| Phenytoin | Sodium Channel Blocker | 11 | 9.6 |
| Phenobarbital | GABA-A Receptor Modulator | 20 | 4.8 |
| Carbamazepine | Sodium Channel Blocker | 13 | Not specified in source |
| Valproate | Multiple (incl. Sodium Channel & GABA) | 631 | 1.9 |
Data sourced from preclinical studies in mice. nih.gov
Strategies for Enhancing Preclinical Neuroprotective Efficacy (e.g., Combination Studies with Coenzyme Q10 in animal models)
A significant strategy explored to enhance the neuroprotective effects of remacemide involves its combination with other therapeutic agents. A prominent example is the co-administration of remacemide with coenzyme Q10 (CoQ10), a vital mitochondrial cofactor and antioxidant, in transgenic mouse models of Huntington's disease (HD). nih.govnih.govif-pan.krakow.pl
The rationale for this combination is based on the hypothesis that both excitotoxicity (mediated by NMDA receptors) and defects in cellular bioenergetics play crucial roles in the pathogenesis of neurodegenerative conditions like HD. nih.govnih.gov Preclinical studies tested whether simultaneously targeting both pathways could produce a synergistic or additive therapeutic effect.
In the R6/2 transgenic mouse model of HD, oral administration of either remacemide or CoQ10 alone was found to significantly extend survival and delay the onset of motor deficits, weight loss, and cerebral atrophy. nih.govnih.gov However, the combined treatment proved to be substantially more effective than either compound administered individually. nih.govnih.govif-pan.krakow.pl
Key findings from these combination studies include:
Enhanced Survival: In R6/2 mice, the combination of remacemide and CoQ10 extended survival by approximately 32%, a significant improvement over the 15.5% increase from remacemide alone and the 14.5% increase from CoQ10 alone. nih.gov
Improved Motor Function: The combination therapy resulted in beneficial effects on motor performance in transgenic HD mouse models. if-pan.krakow.pl
Attenuation of Brain Atrophy: Magnetic resonance imaging (MRI) revealed that the combined treatment significantly reduced the enlargement of brain ventricles, a marker of cerebral atrophy. nih.govnih.gov Furthermore, the combination therapy significantly delayed the atrophy of striatal neurons at 91 days of age in the R6/2 model. nih.gov
These findings strongly suggest that a multi-target therapeutic approach, such as combining remacemide with a bioenergetic agent like CoQ10, can lead to enhanced neuroprotective efficacy in preclinical models of neurodegeneration. nih.govif-pan.krakow.pl
Identification of Unexplored Research Avenues and Mechanistic Questions for Remacemide Fumarate (B1241708) in Neurological Research
Despite extensive initial research, several avenues for remacemide fumarate remain unexplored, and key mechanistic questions persist. The discontinuation of its development for major indications like epilepsy and Parkinson's disease leaves a field of inquiry open for academic and translational research. wikipedia.orgnih.gov
Unexplored Research Avenues:
Alternative Neurological Indications: The dual mechanism of remacemide suggests potential utility in other neurological disorders where both excitotoxicity and neuronal hyperexcitability are implicated. Conditions such as traumatic brain injury, certain forms of neuropathic pain, or other neurodegenerative diseases not previously studied could be explored.
Combination with Novel Therapeutics: While the combination with CoQ10 was promising preclinically, exploring combinations with other classes of drugs could yield new insights. nih.gov Pairing remacemide with agents that target inflammation, protein aggregation, or other distinct pathological pathways could offer synergistic benefits.
Pediatric Formulations and Indications: Early research noted the potential for developing different salt forms of remacemide that might be more suitable for a pediatric suspension formulation. wikipedia.org This could open avenues for investigating its use in specific pediatric epilepsy syndromes where its unique mechanism might be advantageous.
Unanswered Mechanistic Questions:
Dissecting the Dual Mechanism: A fundamental question is the relative contribution of its NMDA receptor antagonism versus its sodium channel blockade in different disease contexts. It is unclear if one mechanism is dominant for its anticonvulsant properties while the other is more critical for its neuroprotective effects, or if the synergy of both is always required.
Interaction with Cellular Signaling: The molecular mechanisms downstream of channel blockade are not fully understood. Research into how remacemide affects intracellular signaling cascades, gene expression, and protein phosphorylation could reveal novel aspects of its action. For example, understanding its influence on pathways that regulate neuronal survival and apoptosis is a critical area for future study.
Basis of Low-Affinity Interaction: The molecular basis for remacemide's low-affinity interaction with the NMDA receptor, which is believed to contribute to its favorable side-effect profile, is not fully elucidated. nih.gov Further structural and molecular modeling studies could clarify this interaction and guide the development of other low-affinity antagonists.
Q & A
Basic Research Questions
Q. What experimental design principles should guide the synthesis and characterization of Remacemide fumarate?
- Methodological Answer : Synthesis protocols should prioritize reproducibility by documenting catalyst ratios (e.g., ionic liquids as in ), reaction temperatures, and purification steps. Characterization requires a combination of spectroscopic techniques (e.g., NMR, IR) and chromatographic methods (HPLC) to confirm structural integrity and purity (>95%) . For novel derivatives, provide full spectral data and elemental analysis to meet IUPAC standards .
Q. How can researchers validate analytical methods for quantifying this compound in pharmacokinetic studies?
- Methodological Answer : Follow the International Council for Harmonisation (ICH) guidelines for validation parameters: specificity, linearity (R² > 0.99), accuracy (recovery 98–102%), and precision (RSD < 2%). Cross-reference literature on similar fumarate esters (e.g., (±)-Anatoxin A fumarate) to optimize mobile phases in HPLC . Include calibration curves with ≥5 concentration levels and triplicate runs .
Q. What criteria define a robust in vitro model for studying this compound’s NMDA receptor antagonism?
- Methodological Answer : Use primary neuronal cultures or transfected cell lines expressing NMDA receptors. Control variables include glutamate concentration (e.g., 10–100 µM), incubation time, and temperature. Validate receptor specificity via competitive antagonists (e.g., MK-801) and measure IC50 values with dose-response curves (3–4 replicates per concentration) . Report statistical significance using ANOVA with post-hoc tests (p < 0.05) .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported IC50 values for this compound across studies?
- Methodological Answer : Conduct meta-analysis to identify confounding variables (e.g., cell type, assay conditions). Replicate divergent studies under standardized protocols, ensuring identical buffer pH, ion concentrations, and instrumentation. Use Bland-Altman plots to assess inter-study variability and quantify systematic errors . If disparities persist, propose methodological limitations (e.g., fluorescent dye interference in calcium flux assays) as potential explanations .
Q. What strategies optimize this compound’s blood-brain barrier (BBB) penetration in in vivo neuroprotection models?
- Methodological Answer : Employ quantitative structure-activity relationship (QSAR) models to predict BBB permeability based on logP values (<3) and polar surface area (<90 Ų). Validate predictions using in situ brain perfusion in rodents, measuring partition coefficients (Kp). Compare outcomes with positron emission tomography (PET) imaging of radiolabeled compounds . Adjust formulations (e.g., liposomal encapsulation) if permeability is suboptimal .
Q. How can computational modeling enhance the understanding of this compound’s binding dynamics with NMDA receptors?
- Methodological Answer : Perform molecular docking simulations (e.g., AutoDock Vina) using NMDA receptor crystal structures (PDB ID: 2A5T). Prioritize binding affinity (ΔG ≤ −7 kcal/mol) and hydrogen bond interactions with GluN1/GluN2B subunits. Validate predictions via mutagenesis studies targeting key residues (e.g., Arg485 in GluN1). Cross-validate with isothermal titration calorimetry (ITC) to measure thermodynamic parameters .
Q. What statistical frameworks are suitable for analyzing non-linear dose-response relationships in this compound toxicity assays?
- Methodological Answer : Apply four-parameter logistic regression (4PL) to model sigmoidal curves, estimating Hill slopes and EC50/LC50 values. Use the Akaike Information Criterion (AIC) to compare model fit against alternative approaches (e.g., probit analysis). For heteroscedastic data, apply weighted least squares regression . Report 95% confidence intervals and perform sensitivity analysis to identify outlier-prone concentrations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
